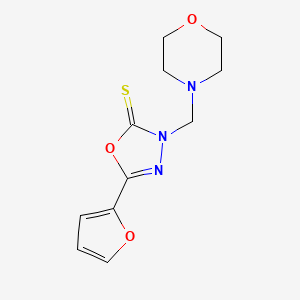
2-(2,4-dimethylphenoxy)-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-dimethylphenoxy)-N-3-pyridinylacetamide involves complex chemical reactions, often utilizing multifaceted strategies to introduce functional groups and build the desired molecular framework. For instance, reactions of methyl ketones with (hetero)arylcarboxamides in the presence of N,N-Dimethylacetamide Dimethyl Acetal have been explored for the synthesis of 2,4,6-trisubstituted pyridines, showcasing the versatility of starting materials and synthesis pathways for constructing pyridine derivatives (Prek et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of geometrical configurations and intramolecular interactions. For example, copper(I) complexes with pyridylmethylamide ligands have been synthesized, demonstrating different coordination geometries ranging from distorted tetrahedral to seesaw, influenced by the nature of the ligands and the metal center (Yang et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of pyridine derivatives are influenced by their structural features. For example, the interaction of 2-anilinopyridine with chloroacetyl chloride in the presence of N,N-dimethylacetamide led to the formation of imidazo[1,2-a]pyridinium-3-olate, indicating the potential for nucleophilic substitution reactions and the formation of heterocyclic compounds with interesting electronic properties (Lindner et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure and solvate formation of poly[(4,4′-diphenyloxy)-2,5-dicarbomethoxy-terephthalamide] with N,N-dimethylacetamide highlight the impact of solvent interactions on the material's crystallinity and physical characteristics (Mikhailenko et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are key to understanding the potential applications of this compound. Studies on related compounds have explored their antioxidative properties, showcasing how substituents and molecular structure affect their ability to scavenge free radicals and act as chain-breaking antioxidants (Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(12(2)8-11)19-10-15(18)17-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDDEPAMODGMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)





![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)